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molecular formula C9H8ClF2N B8799039 3-Chloro-2-(3,3-difluorocyclobutyl)pyridine

3-Chloro-2-(3,3-difluorocyclobutyl)pyridine

Cat. No. B8799039
M. Wt: 203.61 g/mol
InChI Key: YCGOKMAEQBGFKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08592629B2

Procedure details

To a solution of tert-butyl 1-(3-chloropyridin-2-yl)-3,3-difluorocyclobutanecarboxylate (Preparation 229, 500 mg, 1.65 mmol) in DCM (6.5 mL) was added TFA (0.50 mL, 6.6 mmol) at room temperature under N2. The resulting solution was stirred for 18 hours. The solvent was removed in vacuo and toluene (5 mL) was added. The resulting mixture was warmed up to 90° C. and stirred for 18 hours. The reaction mixture was cooled to room temperature and diluted with EtOAc and water. The organic phase was washed with saturated aqueous NaHCO3 solution, then brine, dried over Na2SO4, filtered, and concentrated in vacuo to give the crude product as a dark brown oil. The crude product was purified by silica gel column chromatography eluting with 0-30% EtOAc in heptane to give the title compound (271 mg, 81%) as a colourless oil.
Name
tert-butyl 1-(3-chloropyridin-2-yl)-3,3-difluorocyclobutanecarboxylate
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
solvent
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:8]2(C(OC(C)(C)C)=O)[CH2:11][C:10]([F:13])([F:12])[CH2:9]2)=[N:4][CH:5]=[CH:6][CH:7]=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[Cl:1][C:2]1[C:3]([CH:8]2[CH2:9][C:10]([F:13])([F:12])[CH2:11]2)=[N:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
tert-butyl 1-(3-chloropyridin-2-yl)-3,3-difluorocyclobutanecarboxylate
Quantity
500 mg
Type
reactant
Smiles
ClC=1C(=NC=CC1)C1(CC(C1)(F)F)C(=O)OC(C)(C)C
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
6.5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo and toluene (5 mL)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirred for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
diluted with EtOAc and water
WASH
Type
WASH
Details
The organic phase was washed with saturated aqueous NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product as a dark brown oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 0-30% EtOAc in heptane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C(=NC=CC1)C1CC(C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 271 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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